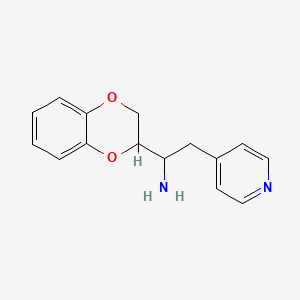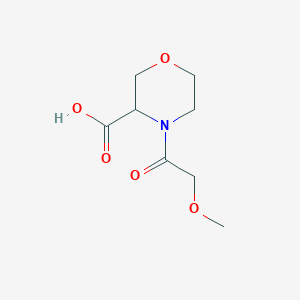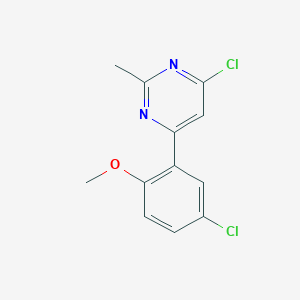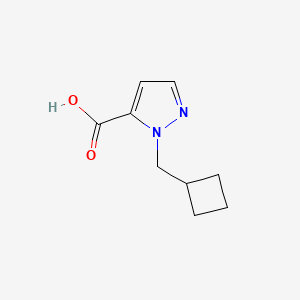
1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
While I couldn’t find specific synthesis methods for “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid”, one common method for synthesizing similar compounds involves the Suzuki–Miyaura cross-coupling reaction2. This reaction is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds2.Chemical Reactions Analysis
Again, while specific reactions involving “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions, including decarboxylation, reduction to alcohols, and reactions with alcohols to form esters43.
Scientific Research Applications
Synthesis and Structural Analysis
Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid The research improved the synthesis process of 1H-pyrazole-4-carboxylic acid, achieving a significant yield increase to 97.1%. The process involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, showcasing advanced synthetic techniques for pyrazole derivatives (C. Dong, 2011).
Structural and Spectral Investigations In-depth experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were conducted. Techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction were employed. Theoretical studies including density functional theory (DFT) provided insights into the molecular structure and electronic transitions within the molecule (S. Viveka et al., 2016).
Catalysis and Complex Formation
Novel Ligands for Catalysis and Medicinal Chemistry Research focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids with the inclusion of triazole moieties. These ligands, useful in medicinal chemistry and metal complex catalysis, were synthesized with high yields. The study also explored the joining of these ligands with various framework structures to create polychelated ligands (A. I. Dalinger et al., 2020).
Mononuclear Coordination Complexes The synthesis and characterization of three novel pyrazole-dicarboxylate acid derivatives were documented. These derivatives were used to form mononuclear chelate complexes with Cu(II) and Co(II), showcasing the versatility of pyrazole derivatives in forming complex structures and their potential in coordination chemistry (S. Radi et al., 2015).
Safety And Hazards
Without specific information on “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid”, it’s difficult to provide accurate safety and hazard information. However, many carboxylic acids are corrosive and can cause burns and eye damage5.
Future Directions
The future directions of research involving “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid” are not clear without more specific information on this compound. However, the components of this compound (cyclobutyl, pyrazole, carboxylic acid) are all areas of active research in organic chemistry216.
Please note that this information is quite general and may not fully apply to “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid”. For more accurate information, further details or a different name for this compound would be helpful.
properties
IUPAC Name |
2-(cyclobutylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDIMSIOAGUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



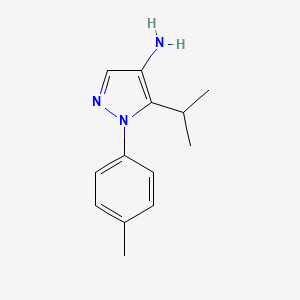
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
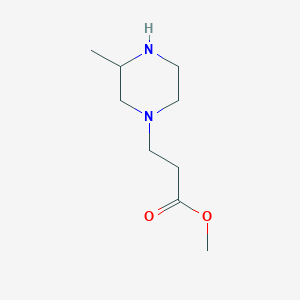
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
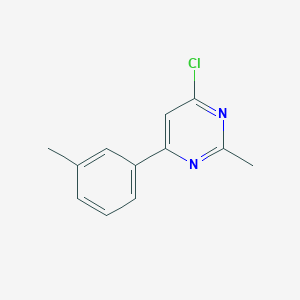
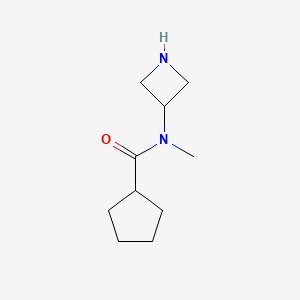
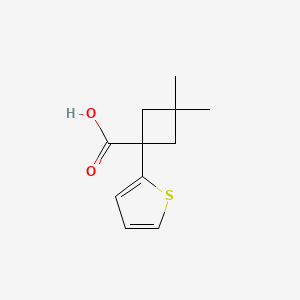
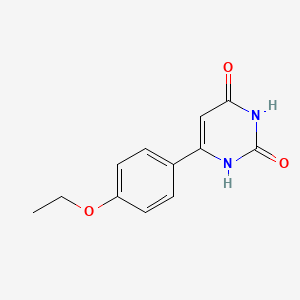
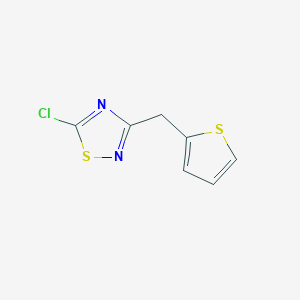
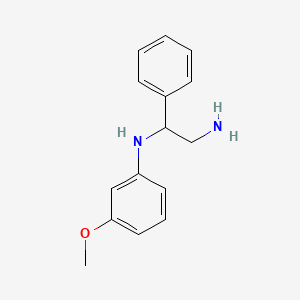
![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)
